molecular formula C16H26N2O3 B2955789 (2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626207-96-3

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No. B2955789
M. Wt: 294.395
InChI Key: AXOPRUJNLCSVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxybenzyl alcohol is an organic compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 . It is used as a starting reagent in the synthesis of various compounds .


Synthesis Analysis

2,5-Dimethoxybenzyl alcohol has been used as a starting reagent in the synthesis of [(S)S]-3,6-dimethoxy-2-(p-tolylsulfinyl)-benzaldehyde . It has also been used in the synthesis of daunornycinone and in the preparation of pillar[n]arenes (n = 5 or 6) via cyclooligomerization reaction with an appropriate Lewis acid catalyst .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxybenzyl alcohol consists of a benzene ring substituted with two methoxy groups and one hydroxymethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine” are not available, 2,5-Dimethoxybenzyl alcohol can react with ethyl bromoacetate to yield N-(2,5-dimethoxy)benzylglycine ethyl ester .


Physical And Chemical Properties Analysis

2,5-Dimethoxybenzyl alcohol is a viscous liquid with a refractive index of 1.547 at 20°C . It has a boiling point of 122-125°C at 1.0mmHg . The density of this compound is 1.173 g/mL at 25°C .

Scientific Research Applications

Synthesis of Biodegradable Materials

Polyesteramides with pendant functional groups have been synthesized through the ring-opening copolymerization of e-caprolactone or DL-lactide with morpholine-2,5-dione derivatives. These copolymerizations were carried out using stannous octoate as an initiator, aiming to produce biodegradable materials with potential applications in medical devices and drug delivery systems (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).

Development of Medicinally Active Compounds

A series of Schiff bases derived from 1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. Among them, compounds displayed significant DNA protective ability against oxidative damage and showed strong antimicrobial activity, highlighting their potential in pharmaceutical applications (M. Gür, et al., 2020).

Organic Synthesis and Catalysis

A new method for the synthesis of 4H-1,3-benzoxazin-4-ones from substituted 2,2-diazidobenzofuran 3(2H) - ones using N-formylmorpholine has been developed. This method opens avenues for creating medicinally important compounds, demonstrating the versatility of morpholine derivatives in synthetic organic chemistry (R. Prajapati, et al., 2019).

Amination Reactions in Organic Synthesis

Dimethylformamide (DMF), containing morpholine, has been used as an efficient source of carbon monoxide in the palladium-catalyzed aminocarbonylation of aryl bromides. This method facilitates the synthesis of aryl amides, indicating the significant role of morpholine in enhancing reaction efficiency and broadening the scope of aminocarbonylation reactions (Y. Wan, et al., 2002).

Safety And Hazards

While specific safety and hazard information for “(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine” is not available, it’s important to handle all chemicals with appropriate safety measures. For 2,5-Dimethoxybenzyl alcohol, it has a flash point of >110°C .

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-19-15-4-5-16(20-2)14(12-15)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOPRUJNLCSVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

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